1,3-dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride
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Overview
Description
1,3-dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride is a chemical compound with the molecular formula C6H10N4O·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Pyrazole-4-carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1,3-dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi. In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazole-4-carboxylic acid
- 1,3-dimethyl-1H-pyrazole-4-carboxamide
- 1,3-dimethyl-1H-pyrazole-4-carboxaldehyde
Comparison
1,3-dimethyl-1H-pyrazole-4-carbohydrazide hydrochloride is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications.
Properties
CAS No. |
2375260-60-7 |
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Molecular Formula |
C6H11ClN4O |
Molecular Weight |
190.6 |
Purity |
0 |
Origin of Product |
United States |
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